molecular formula C20H24FN5O2 B2448816 2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 922009-49-2

2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No. B2448816
CAS RN: 922009-49-2
M. Wt: 385.443
InChI Key: DSBWAXMUVPKRRG-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This group is attached to a 2-fluorobenzyl group, another type of organic compound that contains a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-1-yl group and the attachment of the 2-fluorobenzyl group. One possible method for the synthesis of similar compounds involves the use of catalytic protodeboronation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The empirical formula of a similar compound is C20H28FNO4 .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the pyrazolo[3,4-d]pyrimidin-1-yl group might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. A similar compound has a molecular weight of 365.44 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Various synthesis techniques have been explored for compounds similar to 2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide, involving heating of amino-pyrazolo pyrimidines with other compounds, such as diethyl malonate. These techniques are foundational for creating complex pyrazolo pyrimidine derivatives (Farghaly & Gomha, 2011).

  • Crystal Structure and Stacking : The crystal structures of related compounds have been studied, revealing insights into the stacking behavior of pyrazolo[3,4-d]pyrimidine rings due to intramolecular pi-pi interactions. Understanding the stacking behavior is crucial for predicting the physical and chemical properties of these compounds (Avasthi, Aswal, & Maulik, 1998).

Biological and Chemical Properties

  • Anticonvulsant Activity : Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their anticonvulsant activity. These studies provide a framework for understanding how structural variations in these compounds can influence their biological activities (Kelley et al., 1995).

  • Antimicrobial and Anticancer Activities : Various derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the exploration of these compounds as potential therapeutic agents (Abunada et al., 2008).

  • Enzyme Inhibitory Activity : The synthesis and biological evaluation of pyrazolopyrimidine derivatives as potential enzyme inhibitors have been explored, highlighting their potential in the development of new therapeutic agents (Rahmouni et al., 2016).

Advanced Applications

  • Positron Emission Tomography (PET) Imaging : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging using PET. Such applications demonstrate the utility of these compounds in advanced diagnostic techniques (Xu et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information.

properties

IUPAC Name

2-ethyl-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-3-14(4-2)19(27)22-9-10-26-18-16(11-24-26)20(28)25(13-23-18)12-15-7-5-6-8-17(15)21/h5-8,11,13-14H,3-4,9-10,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBWAXMUVPKRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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